

An In-depth Technical Guide to the Chemical Properties and Structure of SMER28

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Compound of Interest		
Compound Name:	SMER28	
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SMER28 (Small Molecule Enhancer of Rapamycin 28) is a bromo-substituted quinazoline compound recognized for its role as a positive regulator of autophagy.[1] It operates independently of the mTOR (mammalian target of rapamycin) pathway, a key signaling cascade in cellular metabolism and growth.[2][3][4] This technical guide provides a detailed overview of **SMER28**'s chemical properties, structure, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

SMER28 is a cell-permeable, pale yellow crystalline solid.[5][6] Its key identifiers and physicochemical properties are summarized in the table below, compiled from various suppliers and research articles.



Property	Value	References
IUPAC Name	6-bromo-N-2-propen-1-yl-4- quinazolinamine	[5]
Synonyms	SMER28, (6-Bromo-4- allylamino)quinazoline, Autophagy Inducer II	[6]
CAS Number	307538-42-7	[1][2][5][7]
Molecular Formula	C11H10BrN3	[1][2][5][6][7]
Molecular Weight	264.12 g/mol	[2][6][7]
Purity	Typically ≥98% (HPLC)	[1][5]
Appearance	White to pale yellow crystalline solid	[5][6][7]
SMILES	C=CCNC1=NC=NC2=C1C=C(C=C2)Br	[2]
InChI Key	BCPOLXUSCUFDGE- UHFFFAOYSA-N	[5]
Solubility	DMSO: ≥32 mg/mL; Ethanol: ~30-53 mg/mL; Water: Insoluble	[2][5][7]
Storage	Powder: 3 years at -20°C; In Solvent: 1 year at -80°C	[2][7]

Chemical Structure

The chemical structure of **SMER28** features a quinazoline core, which is a bicyclic aromatic heterocycle. A bromine atom is substituted at the 6-position, and an N-allyl group is attached at the 4-position.

Chemical structure of SMER28.

Mechanism of Action and Signaling Pathway

Foundational & Exploratory





SMER28 enhances autophagy, a cellular degradation and recycling process, through a mechanism that is independent of mTOR.[2][3] This is significant as mTOR inhibitors, like rapamycin, can have broad and sometimes undesirable effects. **SMER28**'s activity is multifaceted, involving the enhancement of autophagosome synthesis and the clearance of aggregate-prone proteins associated with neurodegenerative conditions such as Huntington's, Parkinson's, and Alzheimer's diseases.[1][3][5]

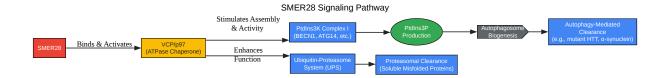
Recent studies have elucidated that a key molecular target of **SMER28** is VCP/p97, an ATP-driven chaperone involved in protein quality control.[8][9] The binding of **SMER28** to VCP/p97 stimulates its ATPase activity, which in turn promotes two major protein clearance pathways:

- Autophagy Enhancement: SMER28 binding to VCP enhances the assembly and activity of the PtdIns3K complex I. This complex is crucial for producing PtdIns3P, a lipid that triggers the biogenesis of autophagosomes, the vesicles responsible for engulfing cellular debris.[8]
- Proteasomal Clearance: In addition to autophagy, SMER28's interaction with VCP also stimulates the clearance of soluble misfolded proteins through the ubiquitin-proteasome system (UPS).[8]

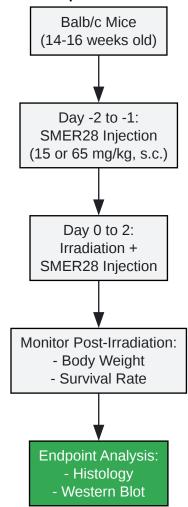
Interestingly, some research also suggests that **SMER28** may directly inhibit the p110 delta subunit of PI3K, which would represent a distinct but complementary mechanism for modulating cellular signaling pathways.[4]

The diagram below illustrates the primary signaling pathway initiated by **SMER28**.





In Vivo Radioprotection Workflow



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